2-Propylphenol, isopropyl ether
Description
Contextual Significance of Alkylated Aromatic Ethers in Advanced Organic Chemistry
Alkylated aromatic ethers, a class of organic compounds featuring an ether linkage to an aromatic ring, hold a position of considerable importance in advanced organic chemistry. wikipedia.org Their utility stems from their prevalence as structural motifs in a wide array of biologically active molecules and their role as versatile synthetic intermediates. wikipedia.orgacs.org In medicinal chemistry, the phenol (B47542) ether group is a recurring feature in numerous pharmaceuticals. wikipedia.orgnih.gov The ether linkage can act as a hydrogen-bond acceptor but not a donor, a property that is often leveraged in drug design to enhance oral bioavailability by adhering to criteria such as Lipinski's rule of five. wikipedia.org Furthermore, the conversion of a reactive and often more toxic phenolic hydroxyl group into a more stable ether derivative is a common strategy to modulate a molecule's biological activity and reduce toxicity. wikipedia.org
The specific placement of alkyl groups on the aromatic ring, particularly at the ortho position relative to the ether, is a key focus in modern synthetic chemistry. nih.govacs.org Ortho-alkylated phenols and their corresponding ethers are crucial precursors and core structures for fine chemicals, agrochemicals, polymers, and advanced materials. nih.govacs.orgnih.gov However, the selective synthesis of these ortho-substituted compounds presents a significant challenge due to the electronic nature of the hydroxyl or alkoxy group, which typically directs electrophilic substitution to the para position. acs.orgacs.org Consequently, a substantial area of research in advanced organic chemistry is dedicated to developing novel catalytic systems and synthetic strategies—such as directed ortho-metalation, copper-catalyzed alkylations, and palladium-catalyzed dehydrogenation-coupling-aromatization protocols—to achieve high regioselectivity for the desired ortho-alkylated products. nih.govacs.orgnih.govguidechem.com The development of these methods is critical for the efficient and sustainable synthesis of complex molecular architectures. nih.gov
Structural Characteristics and Nomenclature Considerations of Isopropyl 2-Isopropylphenyl Ether
The chemical compound at the center of this discussion is Isopropyl 2-isopropylphenyl ether . Its structure is defined by a benzene (B151609) ring substituted with two specific groups at adjacent, or ortho, positions. One substituent is an isopropyl group [-CH(CH₃)₂], and the other is an isopropoxy group [-O-CH(CH₃)₂]. This arrangement makes it a member of the ortho-substituted phenolic ether family.
The nomenclature of this compound follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). According to IUPAC guidelines, ethers can be named as "alkoxyalkanes." In this case, the benzene ring is treated as the parent structure. The isopropoxy group is named as a substituent on the benzene ring. The isopropyl group is also a substituent. Therefore, the formal IUPAC name is 1-isopropoxy-2-isopropylbenzene or, using alternative notation for the substituent positions, 1-(1-Methylethoxy)-2-(1-methylethyl)benzene . chemicalbook.com Another valid IUPAC name treats the entire substituted benzene as a single unit, leading to 1-propan-2-yl-2-propan-2-yloxybenzene . chemicalbook.comnih.gov Common names such as o-Cumenyl isopropyl ether are also used in literature. chemicalbook.com The compound is also known as an impurity of the anesthetic Propofol, designated as Propofol EP Impurity K. chemicalbook.comontosight.ai
Interactive Data Table: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-isopropoxy-2-isopropylbenzene chemicalbook.comnih.gov |
| CAS Number | 14366-59-7 chemicalbook.com |
| Molecular Formula | C₁₂H₁₈O chemicalbook.com |
| Molecular Weight | 178.27 g/mol byjus.com |
| Synonyms | Isopropyl 2-isopropylphenyl ether, o-Cumenyl isopropyl ether, 1-(1-Methylethoxy)-2-(1-methylethyl)benzene chemicalbook.com |
Historical Development and Evolution of Research on Phenol-Derived Ethers
The study of phenol-derived compounds has a rich history dating back to the 19th century. Pure phenol was first isolated in 1834, and its chemical structure was confirmed in 1842. Shortly thereafter, the first synthesis of a phenol ether was reported by the German chemist Friedrich Wöhler in 1834. Early interest in phenols was largely driven by their potent antimicrobial properties, which led to their use as antiseptics and disinfectants following the pioneering work of Joseph Lister.
The synthesis of phenolic ethers became a significant area of research, with the Williamson ether synthesis emerging as a cornerstone method. This reaction, involving a phenoxide ion and an alkyl halide, provided a general and reliable route to both symmetrical and unsymmetrical ethers and is still widely taught and used today. Throughout the early 20th century, research led to significant advancements in synthetic methodologies, allowing for the preparation of a wide variety of phenol ether derivatives. This expansion facilitated their use in diverse industries, including perfumes, flavorings, and pharmaceuticals. wikipedia.org
Contemporary research has evolved from these classical foundations to address the modern challenges of chemical synthesis, namely selectivity and sustainability. While traditional methods like Friedel-Crafts alkylation were historically important, they often suffer from a lack of regioselectivity, leading to mixtures of ortho and para isomers. acs.org Modern research, therefore, focuses on the development of sophisticated catalytic systems that can selectively functionalize the phenol or ether scaffold, particularly at the ortho position, with high efficiency and atom economy. nih.gov This evolution reflects a continuous drive towards more precise and environmentally conscious chemical manufacturing.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-propan-2-yloxy-2-propylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
InChI Key |
LEVJAFQJMRYDEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1OC(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Isopropyl 2 Isopropylphenyl Ether
Reactivity of the Substituted Aromatic Ring
The aromatic ring of isopropyl 2-isopropylphenyl ether is activated towards electrophilic attack due to the electron-donating nature of the isopropoxy group.
The isopropoxy group (-OCH(CH₃)₂) is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. youtube.com Consequently, electrophiles will preferentially attack these positions.
Key electrophilic aromatic substitution reactions include:
Nitration: Treatment with dilute nitric acid would be expected to yield a mixture of ortho- and para-nitro derivatives, specifically 2-isopropoxy-1-isopropyl-4-nitrobenzene and 2-isopropoxy-1-isopropyl-6-nitrobenzene. With concentrated nitric acid, polysubstitution and oxidation can occur. byjus.com
Halogenation: In the presence of a Lewis acid catalyst, reaction with halogens (e.g., Br₂, Cl₂) would lead to the formation of ortho- and para-halogenated products. Due to the activating nature of the isopropoxy group, halogenation can sometimes proceed even without a catalyst. byjus.com
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would also result in substitution at the ortho and para positions. However, steric hindrance from the existing isopropyl and isopropoxy groups might influence the regioselectivity of these reactions.
The directing effects of the two substituents, the isopropoxy and the isopropyl groups (both ortho, para-directing), would reinforce substitution at the 4- and 6-positions.
| Reaction | Reagent | Expected Major Products |
| Nitration | Dilute HNO₃ | 4-Nitro-2-isopropoxy-1-isopropylbenzene, 6-Nitro-2-isopropoxy-1-isopropylbenzene |
| Bromination | Br₂/FeBr₃ | 4-Bromo-2-isopropoxy-1-isopropylbenzene, 6-Bromo-2-isopropoxy-1-isopropylbenzene |
The aromatic ring of isopropyl 2-isopropylphenyl ether is generally resistant to oxidation under mild conditions. pressbooks.publibretexts.org However, under more vigorous conditions with strong oxidizing agents, the aromatic ring can be cleaved. The oxidation of aromatic compounds can proceed through radical mechanisms, often initiated by hydroxyl radicals, leading to hydroxylated intermediates that can undergo ring-opening to form various aliphatic products. nih.gov
More commonly, the alkyl side chains are susceptible to oxidation. The isopropyl group attached to the benzene ring can be oxidized at the benzylic position to a hydroperoxide, which can then be converted to other functional groups. For instance, the oxidation of aromatic compounds with isopropyl groups can yield 2-hydroxy-2-propyl groups under specific conditions. google.com
The aromatic ring of isopropyl 2-isopropylphenyl ether can be reduced under specific conditions. Catalytic hydrogenation at high pressure and temperature, often using catalysts like rhodium on carbon, can reduce the benzene ring to a cyclohexane (B81311) ring. libretexts.org
The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol, can reduce the aromatic ring to a 1,4-cyclohexadiene derivative. For aryl ethers, the Birch reduction typically results in products that can be hydrolyzed to unsaturated ketones. masterorganicchemistry.com
The isopropyl side chains are generally resistant to reduction. However, benzylic ethers can undergo hydrogenolysis, where the C-O bond is cleaved with concurrent reduction. youtube.com
Formation of Byproducts and Unwanted Side Reactions
Polyalkylation and Oligomerization Phenomena
In the context of producing isopropyl 2-isopropylphenyl ether, which involves the introduction of isopropyl groups onto a phenolic substrate, polyalkylation is a prevalent side reaction. This occurs when more than the desired number of alkyl groups are attached to the aromatic ring. The initial product, being more electron-rich than the starting phenol (B47542) due to the electron-donating nature of the alkyl group, is often more susceptible to further electrophilic attack.
During the synthesis of related compounds like propofol via Friedel-Crafts alkylation of phenol with propylene or isopropanol (B130326), the formation of polyalkylated byproducts is a well-documented phenomenon. These reactions, typically catalyzed by Lewis acids such as aluminum chloride or Brønsted acids, can yield a mixture of mono-, di-, and tri-substituted phenols. For instance, the alkylation of phenol with propylene can lead to the formation of 2,4-diisopropylphenol and 2,4,6-triisopropylphenol alongside the desired 2,6-diisopropylphenol.
Table 1: Common Polyalkylation Byproducts in the Isopropylation of Phenol
| Byproduct Name | Position of Isopropyl Groups |
| 2,4-Diisopropylphenol | 2 and 4 |
| 2,4,6-Triisopropylphenol | 2, 4, and 6 |
The reaction conditions, such as temperature, catalyst, and the molar ratio of reactants, play a crucial role in the extent of polyalkylation. High temperatures and strong acid catalysts tend to favor the formation of thermodynamically more stable products, which can include polyalkylated species.
Oligomerization, the formation of dimeric or trimeric species, can also occur, particularly under harsh reaction conditions. This can happen through intermolecular reactions where alkylated phenol units are linked together. For example, a propofol dimer has been identified as a main degradation product in some instances, suggesting that similar oligomeric impurities could arise during the synthesis of isopropyl 2-isopropylphenyl ether.
Competing Dealkylation and Rearrangement Processes
Dealkylation, the removal of an alkyl group, is another significant side reaction that can compete with the desired alkylation. This process is essentially the reverse of the Friedel-Crafts alkylation and is also catalyzed by acids. Isopropyl groups, which form relatively stable secondary carbocations upon cleavage, are particularly susceptible to dealkylation. Studies on the dealkylation of alkylphenols over acidic zeolites have shown that both isomerization and dealkylation can occur, with the reaction pathway being influenced by the catalyst structure and reaction conditions.
The dealkylation of an ether linkage, specifically the isopropyl ether group in isopropyl 2-isopropylphenyl ether, can also occur under acidic conditions. This would lead to the formation of 2-isopropylphenol (B134262) and propene or isopropanol. The mechanism involves the protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond to release the isopropyl carbocation.
Molecular rearrangements are also a possibility, driven by the formation of carbocation intermediates. The Fries rearrangement is a classic example of a rearrangement involving phenolic esters, where an acyl group migrates from the phenolic oxygen to the aromatic ring. While not a direct rearrangement of an ether, analogous migrations of alkyl groups can occur under Friedel-Crafts conditions. For instance, an intramolecular rearrangement of an O-alkylated phenol (a phenyl ether) to a C-alkylated phenol can be a competing pathway, although some studies on similar systems have suggested this is not a significant contributor compared to direct C-alkylation.
Furthermore, the position of the alkyl groups on the aromatic ring can change through rearrangement. Under acidic conditions, an isopropyl group might migrate from one position to another on the phenol ring, leading to a mixture of isomers. For example, during the synthesis of 2-isopropylphenol, rearrangement to 4-isopropylphenol can occur.
Table 2: Potential Dealkylation and Rearrangement Products
| Process | Reactant | Potential Products |
| Dealkylation (Aromatic Ring) | Isopropyl 2-isopropylphenyl ether | 2-Propylphenol (B147445), Isopropylbenzene |
| Dealkylation (Ether) | Isopropyl 2-isopropylphenyl ether | 2-Isopropylphenol, Propene/Isopropanol |
| Rearrangement | Isopropyl 2-isopropylphenyl ether | Isomers with different substitution patterns |
Catalysis Science and Engineering in the Context of Alkylated Phenolic Ethers
Design and Synthesis of Advanced Catalytic Materials
The creation of efficient catalysts is paramount for the selective synthesis of phenolic ethers. The choice of material dictates the reaction pathway, influencing yield and product distribution through its intrinsic properties.
Zeolite Frameworks and Their Acid-Base Properties for Alkylation
Zeolites are crystalline aluminosilicates that serve as highly effective solid acid catalysts for phenol (B47542) alkylation due to their well-defined pore structures, high surface areas, and tunable acidity. polyu.edu.hknih.gov The catalytic activity of zeolites stems from their acid sites, which are primarily of two types: Brønsted acid sites (bridging Si-(OH)-Al groups) and Lewis acid sites (extra-framework aluminum species or other metal cations). mdpi.comacs.org
The ratio of silicon to aluminum (Si/Al) in the zeolite framework is a critical parameter that determines the density and strength of these acid sites. mdpi.com A lower Si/Al ratio generally leads to a higher concentration of acid sites. mdpi.com The nature of these sites is crucial for the etherification of phenols. For instance, in the alkylation of phenol with methanol (B129727), Brønsted acid sites are responsible for converting O-alkylation products (anisole) into C-alkylation products (cresols). nih.gov This indicates that controlling the type and strength of acidity is key to selectively producing ethers.
Different zeolite structures exhibit varying levels of performance. Beta zeolites (BEA-Type) have demonstrated superior performance in the esterification of carboxylic acids, a related acid-catalyzed reaction, outperforming structures like Faujasite (FAU) and ZSM-5 (MFI) due to their favorable three-dimensional pore systems and acidity profiles. mdpi.comacs.org In the alkylation of phenol with tert-butanol (B103910), Zr-containing Beta zeolites have been shown to be effective, with both Brønsted and Lewis acid sites contributing to the reaction, although the former dominates the activity. rsc.org The modification of zeolites, such as through ion exchange with metals like Cerium (Ce) in 13X zeolites, can enhance catalytic activity in phenol alkylation. acs.org
Hierarchical zeolites, which possess both micropores and mesopores, offer advantages by mitigating diffusion limitations for bulky molecules. nih.govmdpi.com This is particularly relevant for the synthesis of substituted phenolic ethers. The mesopores facilitate the transport of reactants and products, while the micropores house the active sites, potentially leading to higher conversion and selectivity for larger molecules. mdpi.com
Supported Metal Catalysts for Hydrogenation and Deoxygenation
Supported metal catalysts are crucial for subsequent transformations of phenolic ethers, such as hydrogenation and deoxygenation, which are important in biomass valorization and fine chemical synthesis. The direct deoxygenation of phenols and their ethers is challenging due to the high strength of the C(aryl)-O bond. rsc.org Therefore, the phenolic hydroxyl group is often converted to a more reactive derivative like a sulfonate or triflate before reductive cleavage. rsc.orgnii.ac.jp
Palladium-on-carbon (Pd/C) is a widely recognized catalyst for the reductive deoxygenation of aryl sulfonates and triflates, typically using a hydrogen source like H₂ gas or trialkylammonium formate. rsc.org A mild protocol using Pd/C with magnesium metal and methanol as the hydrogen source has been developed for the deoxygenation of aryl triflates and mesylates. organic-chemistry.org
Nickel-based catalysts offer a more cost-effective alternative. Nickel-on-graphite has proven to be an inexpensive, heterogeneous catalyst for the chemoselective reduction of aryl tosylates and mesylates. organic-chemistry.org Nickel catalysts have also been developed for the hydrodeoxygenation of aryl sulfamates using simple alcohols as mild reductants, tolerating a variety of functional groups. nii.ac.jp
For direct hydrodeoxygenation (HDO) of phenolic compounds, bimetallic catalysts are often employed. Sulfided cobalt-molybdenum (Co-Mo) and nickel-molybdenum (B8610338) (Ni-Mo) catalysts supported on materials like alumina (B75360) are highly active. osti.gov Co-Mo catalysts, in particular, show a good balance of high hydrodeoxygenation activity while minimizing the saturation of the aromatic ring, which is desirable for producing high-octane gasoline components from biomass-derived oils. osti.gov
Mixed Metal Oxide Catalysts and Their Surface Characteristics
Mixed metal oxides (MMOs) represent a versatile class of catalysts whose properties can be finely tuned by varying their composition and preparation methods. rsc.orgresearchgate.net They offer superior properties in terms of the number of acidic or basic sites and surface area compared to single oxides. researchgate.net These materials are active in a wide range of organic transformations, including alkylation, oxidation, and dehydrogenation. rsc.org
The catalytic performance of MMOs is intrinsically linked to their surface characteristics, including the nature and distribution of acid-base sites and their redox properties. researchgate.net For instance, in the methylation of phenol, Mg/Ga mixed-oxide catalysts have shown outstanding performance in the synthesis of 2,4,6-trimethylphenol. acs.org The unique structure of MMOs at the nanometer level can be engineered to control their chemical properties. rsc.org For example, the dispersion of one metal oxide onto another, such as V₂O₅ or CeO₂ on TiO₂, creates unique active sites at the interface that can enhance catalytic activity in oxidation and dehydrogenation reactions. rsc.org
In the context of phenolic ether synthesis, Na-CH₃ONa/γ-Al₂O₃ catalysts have been developed for the efficient conversion of phenols to ethers. The strong basic sites on the catalyst surface facilitate the deprotonation of phenol to form the more reactive phenate species, which then reacts with the alkylating agent. acs.org The interaction between different metals in an MMO catalyst can also stabilize specific oxidation states that are beneficial for catalysis, as seen in CoTiOx and MnOx-Au systems for water oxidation. stanford.edu This principle of synergistic interaction is key to designing advanced MMO catalysts for specific reactions like the etherification of 2-propylphenol (B147445).
Elucidation of Reaction Kinetics and Catalytic Mechanisms
Understanding the kinetics and mechanisms of catalytic reactions is fundamental to optimizing reaction conditions and improving catalyst design for desired products like 2-Propylphenol, isopropyl ether.
Identification of Active Sites and Rate-Determining Steps
The synthesis of phenolic ethers via phenol alkylation is a complex process involving competing reactions, primarily O-alkylation (ether formation) and C-alkylation (ring alkylation). researchgate.net The identification of active sites on the catalyst surface is crucial for directing the reaction towards the desired product.
In zeolite-catalyzed reactions, the acid sites (both Brønsted and Lewis) are the active centers. mdpi.comrsc.org For the alkylation of phenol with alcohols, the reaction mechanism often involves the protonation of the alcohol at a Brønsted acid site, followed by dehydration to form a carbenium ion intermediate. acs.org This electrophilic species then attacks the phenol molecule. Attack at the hydroxyl oxygen leads to O-alkylation, while attack at the aromatic ring results in C-alkylation. researchgate.net In situ solid-state NMR studies on phenol alkylation with cyclohexanol (B46403) over H-BEA zeolite revealed that the reaction proceeds only after the majority of the alcohol is dehydrated to the corresponding alkene, which then forms the reactive carbenium ion. acs.org
The rate-determining step can vary depending on the specific reactants and catalyst. In some etherification reactions, the nucleophilic attack of the phenoxide on the alkylating agent is the rate-determining step. core.ac.uk For the alkylation of phenol with isopropanol (B130326), thermodynamic and kinetic studies help establish the reaction network and heat of reaction, providing essential data for process design. gychbjb.com A study of benzene (B151609) alkylation with isopropanol over a SAPO-5 catalyst suggested a Langmuir-Hinshelwood model where the surface reaction is the controlling step. researchgate.net
The nature of the active sites on mixed metal oxides also dictates the reaction pathway. For Na-CH₃ONa/γ-Al₂O₃ catalysts, strong basic sites are responsible for deprotonating phenol, creating a phenate intermediate which is key to the subsequent etherification. acs.org
Effect of Catalyst Architecture on Regio- and Chemoselectivity
The architecture of a catalyst, including its pore structure, active site distribution, and surface properties, plays a decisive role in controlling the selectivity of a reaction.
Chemoselectivity (O- vs. C-alkylation): The balance between O-alkylation (ether formation) and C-alkylation is highly dependent on the catalyst's acid-base properties. Generally, basic catalysts or those with weaker acid sites tend to favor O-alkylation. For example, alkali metal-loaded zeolite X, which possesses basic properties, catalyzes the O-alkylation of phenol derivatives. capes.gov.br The high selectivity towards ether products on these catalysts is attributed to the suppression of C-alkylation side reactions, which predominantly occur on acidic sites. capes.gov.br In contrast, strong Brønsted acids can promote the isomerization of ethers to the more thermodynamically stable C-alkylated phenols. nih.govresearchgate.net
Regioselectivity (ortho-, para-, meta- substitution): The pore structure of zeolites exerts a shape-selective effect, influencing the position of alkylation on the aromatic ring. The adsorption mode of the phenol molecule on the catalyst surface, which can be influenced by the interaction between the phenolic hydroxyl group and the catalyst's active sites, also directs the substitution pattern. nih.gov For instance, weak basic sites on X zeolites can promote the vertical adsorption of the aromatic ring, which can influence the resulting isomers. nih.gov In the alkylation of phenol with tert-butanol over hierarchical ZSM-5, the mesoporous structure was found to be beneficial for the formation of the bulky product 2,4-di-tert-butylphenol, as it facilitates the diffusion of large molecules. mdpi.com The pore dimensions of zeolites like HMCM22 can promote the selective formation of p-cresol (B1678582) in phenol methylation. researchgate.net
The design of the active site environment itself can steer a reaction through a preferred mechanistic pathway. By optimizing the location and density of acid sites within a specific zeolite scaffold (ITQ-27), researchers were able to favor a desired transalkylation mechanism over a competing one, mimicking the specificity of enzymatic catalysts. nih.gov This highlights the sophisticated level of control achievable through rational catalyst design, which is essential for the selective synthesis of a specific isomer like this compound.
Research Findings on Phenol Alkylation
The following tables summarize key findings from research on phenol alkylation with various alcohols over different catalytic systems, providing insights applicable to the synthesis of this compound.
Table 1: Performance of Zeolite Catalysts in Phenol Alkylation with Methanol Data extracted from studies on H-beta and H-MCM-22 zeolites.
| Catalyst | Reactant Mole Ratio (Phenol:Methanol) | Temperature (°C) | Phenol Conversion (%) | Anisole Selectivity (%) | Reference |
|---|---|---|---|---|---|
| H-beta | - | - | 50 | 63 | researchgate.net |
| H-MCM-22 | - | - | High | 21 | researchgate.net |
Table 2: Catalytic Performance in Alkylation of Phenol with Tert-Butanol Illustrative data from studies on hierarchical and modified zeolites.
| Catalyst | Temperature (°C) | Phenol Conversion (%) | Main Product(s) | Key Finding | Reference |
|---|---|---|---|---|---|
| Hierarchical ZSM-5 | 145 | 96.5 | 2,4-Di-TBP, 4-TBP | Mesoporous structure enhances conversion and selectivity to bulky products. | mdpi.com |
| Zr-Beta | - | 71 | 2,4-DTBP, 4-TBP | Both Brønsted and Lewis acid sites are active. | rsc.org |
| Zeolite Beta | - | High | p-tert-butyl phenol | Showed highest activity among several zeolites tested. | acs.org |
TBP: tert-butylphenol; DTBP: di-tert-butylphenol
Studies on Catalyst Deactivation and Regeneration
The long-term performance and economic viability of catalytic processes for the production of alkylated phenolic ethers, such as this compound, are intrinsically linked to the stability and regenerability of the employed catalysts. Catalyst deactivation, a phenomenon where the catalyst loses its activity and/or selectivity over time, is a significant challenge in industrial applications. Research in this area is focused on understanding the mechanisms of deactivation and developing robust strategies to mitigate these effects, thereby extending the catalyst's operational lifespan.
Investigation of Fouling Mechanisms (e.g., Coking, Phenolate (B1203915) Adsorption)
The deactivation of solid acid catalysts, which are commonly employed in the alkylation and etherification of phenols, is often attributed to the fouling of the catalyst surface and pores. The primary mechanisms responsible for this fouling are coking and the strong adsorption of phenolate species.
Coking: Coking involves the formation of carbonaceous deposits, or "coke," on the active sites and within the pores of the catalyst. These deposits physically block access of the reactants to the catalytic sites and can eventually lead to the complete deactivation of the catalyst. In the context of producing alkylated phenolic ethers, coke can be formed through a series of complex side reactions, including polymerization, condensation, and dehydrogenation of the reactants, intermediates, and products. For instance, in related phenolic reactions, zeolite catalysts have been observed to facilitate the polymerization of intermediates, leading to the formation of byproducts that can act as coke precursors. researchgate.netdntb.gov.ua The reaction temperature and the acidity of the catalyst are critical factors influencing the rate and extent of coking. Higher temperatures and stronger acid sites tend to accelerate coke formation.
Phenolate Adsorption: Another significant deactivation pathway, particularly in reactions involving phenols, is the strong chemisorption of phenolate species onto the catalyst's active sites. dntb.gov.ua Phenolates can form through the interaction of the phenolic hydroxyl group with Lewis acid sites on the catalyst surface. dntb.gov.ua These adsorbed species can be highly stable and may not readily desorb under reaction conditions, thus blocking the active sites from participating in the desired catalytic cycle. The accumulation of these strongly bound phenolates can lead to a gradual or rapid decline in catalytic activity. Research on the cracking of 4-propylphenol (B1200801) over ZSM-5 has identified the formation of chemisorbed phenolates as a primary cause of deactivation, which can be mitigated by the co-feeding of water to hydrolyze these species. dntb.gov.ua
The table below summarizes key findings from studies on catalyst deactivation mechanisms in related phenolic transformations.
| Deactivation Mechanism | Catalyst Type | Key Observations | Relevant Compound(s) | Reference(s) |
| Coking | Zeolite | Polymerization and cracking of intermediates leading to byproduct formation. | Isopropyl- and isopropenyl-phenols | researchgate.netdntb.gov.ua |
| Phenolate Adsorption | ZSM-5 | Chemisorption of phenolates on Lewis acid sites, blocking pores. | 4-propylphenol | dntb.gov.ua |
| Metal Ion Exchange | Solid Acid (Amberlyst 70) | Deactivation via ion exchange with hydrogen ions, altering catalyst structure. | Bio-oils | mdpi.com |
| Polymer Deposition | Solid Acid (Amberlyst 70) | Deposition of polymers formed during esterification, reducing accessibility of catalytic sites. | Bio-oils | mdpi.com |
Strategies for Enhancing Catalyst Stability and Lifespan
To counteract the detrimental effects of catalyst deactivation, various strategies are being explored to enhance the stability and extend the operational lifespan of catalysts used in the synthesis of alkylated phenolic ethers. These strategies can be broadly categorized into catalyst design and process optimization.
Catalyst Design and Modification:
Control of Acidity: The type, strength, and density of acid sites on the catalyst play a crucial role in both activity and stability. While strong acid sites are often required for high conversion, they can also promote undesirable side reactions leading to coking. Therefore, tailoring the acidity of the catalyst is a key strategy. This can be achieved by using different types of solid acids (e.g., zeolites, sulfated metal oxides, ion-exchange resins) or by modifying existing catalysts, for instance, through ion exchange or by the introduction of promoters. rsc.org
Pore Structure Engineering: The pore size and structure of the catalyst can influence its resistance to deactivation. Catalysts with larger pores may be less susceptible to pore blockage by coke deposits. However, the pore architecture must also be optimized to ensure shape-selectivity towards the desired product. Studies on zeolite catalysts have shown that the topology of the zeolite framework can significantly impact its stability. researchgate.net
Introduction of Water Tolerance: In reactions where water is a byproduct or present in the feed, using water-tolerant solid acids can significantly improve catalyst stability. nrel.gov Phosphated metal oxides, for example, have been reported to exhibit good stability in aqueous environments. nrel.gov
Use of Stabilizers: The addition of stabilizers can enhance the durability of the catalyst. For example, poly(N-vinyl-2-pyrrolidone) (PVP) has been shown to be an effective stabilizer for nickel catalysts in other applications, improving their durability. nih.gov
Process Optimization and Regeneration:
Co-feeding of Water: As mentioned earlier, the presence of water can have a beneficial effect on catalyst stability in certain phenolic reactions. Co-feeding a controlled amount of water can help to suppress the formation of coke precursors and hydrolyze strongly adsorbed species, thereby maintaining catalyst activity for longer periods. researchgate.netdntb.gov.ua
Catalyst Regeneration: Inevitably, most catalysts will experience deactivation over time, necessitating regeneration to restore their activity. Common regeneration techniques for coked catalysts involve controlled combustion of the carbonaceous deposits in a stream of air or an inert gas containing a low concentration of oxygen. The temperature and gas composition during regeneration must be carefully controlled to avoid thermal damage to the catalyst. For deactivation caused by other mechanisms, such as metal poisoning, chemical treatments may be employed. For example, washing with acidic solutions has been shown to be effective in removing poisoning species like lead and arsenic from certain catalysts. nih.gov A patented method for regenerating a phenol alkylation catalyst involves a two-step process with controlled gas flows at specific temperatures. nih.gov
The following table presents a summary of strategies for enhancing catalyst stability and lifespan, along with illustrative data from relevant studies.
| Strategy | Method | Example | Reported Outcome | Reference(s) |
| Catalyst Modification | Phosphating metal oxides | Nb2O5 modified with phosphoric acid | Increased Brønsted/Lewis acid ratio and potential for improved water tolerance. | nrel.gov |
| Process Optimization | Co-feeding water | Dealkylation of 4-n-propylphenol over ZSM-5 | Maintained surprisingly stable catalysis by precluding diphenyl ether formation. | researchgate.net |
| Catalyst Regeneration | Acid Washing | Acetic acid washing of a deactivated SCR catalyst | Removal ratios of Pb, As, Na, and K were 99.2%, 98.8%, 99.9%, and 93.9% respectively. | nih.gov |
| Catalyst Regeneration | Controlled Gas Flow | Two-step regeneration with nitrogen gas at elevated temperatures | A method for regenerating a phenol alkylation catalyst. | nih.gov |
Theoretical and Computational Investigations of Isopropyl 2 Isopropylphenyl Ether
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intricacies of chemical reactions at the molecular level. For Isopropyl 2-isopropylphenyl ether, these methods can elucidate the pathways of its formation and potential subsequent reactions.
Density Functional Theory (DFT) Calculations for Reaction Pathways
The synthesis of Isopropyl 2-isopropylphenyl ether can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 2-isopropylphenol (B134262) to its corresponding phenoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane) in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.commasterorganicchemistry.com
DFT calculations can be employed to model the entire reaction coordinate for this synthesis. By calculating the energies of the reactants, transition state, and products, a detailed energy profile can be constructed. A popular functional for such calculations is B3LYP, often paired with a basis set like 6-31G* to provide a good balance between accuracy and computational cost. rsc.orgmdpi.com Solvent effects, which are crucial in solution-phase reactions, can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM). numberanalytics.comrsc.orgnumberanalytics.comucsb.edu
A hypothetical energy profile for the SN2 reaction of sodium 2-isopropylphenoxide with 2-bromopropane (B125204) in a solvent like dimethylformamide (DMF) could be calculated. This would involve optimizing the geometries of the reactants (phenoxide and alkyl halide), the transition state, and the products (the ether and sodium bromide).
Interactive Data Table: Hypothetical DFT Calculated Energies for the Synthesis of Isopropyl 2-Isopropylphenyl Ether
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | Sodium 2-isopropylphenoxide + 2-bromopropane | 0.0 |
| Transition State | SN2 transition state | +22.5 |
| Products | Isopropyl 2-isopropylphenyl ether + NaBr | -15.0 |
Note: These values are illustrative and represent a typical profile for an SN2 reaction.
Characterization of Transition States and Intermediates
A key strength of DFT is its ability to characterize the geometry and energetic properties of transient species like transition states and intermediates. researchgate.netyoutube.com For the Williamson ether synthesis of Isopropyl 2-isopropylphenyl ether, the SN2 transition state would be of primary interest. mdpi.comsciforum.netresearchgate.net
Computational analysis would likely reveal a pentacoordinate carbon atom at the isopropyl group's secondary carbon in the transition state, with the oxygen atom of the phenoxide forming a partial bond and the bromine atom's bond being partially broken. masterorganicchemistry.com Frequency calculations on this optimized geometry would yield one imaginary frequency, confirming it as a true transition state. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics is ideal for studying reactions, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior and intermolecular interactions of molecules in a condensed phase. nih.govnih.gov An MD simulation of Isopropyl 2-isopropylphenyl ether would involve placing a number of these ether molecules in a simulation box, surrounded by a chosen solvent (e.g., water or a non-polar organic solvent), and then solving Newton's equations of motion for all atoms over a period of time.
These simulations can provide insights into how the ether molecules interact with each other and with the solvent. Key properties that can be calculated include radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and interaction energies. researchgate.netacs.orgucsb.edulibretexts.org The ether's oxygen atom, with its lone pairs, can act as a hydrogen bond acceptor, and MD simulations can quantify the extent and lifetime of such bonds with protic solvents. libretexts.org
Interactive Data Table: Hypothetical MD Simulation Parameters for Isopropyl 2-Isopropylphenyl Ether in Water
| Parameter | Value | Description |
| Force Field | OPLS-AA | A common force field for organic molecules. |
| Solvent | TIP3P Water | A standard water model. |
| Temperature | 298 K | Room temperature. |
| Pressure | 1 atm | Atmospheric pressure. |
| Simulation Time | 100 ns | A typical duration for such simulations. |
Prediction of Chemical Reactivity and Selectivity through Computational Modeling
Computational models can also predict the chemical reactivity and selectivity of Isopropyl 2-isopropylphenyl ether. For instance, in electrophilic aromatic substitution reactions, the existing substituents (the isopropyl and isopropoxy groups) will direct incoming electrophiles to specific positions on the benzene (B151609) ring.
The regioselectivity of such reactions can be predicted by analyzing the molecule's electronic structure. researchgate.netacs.orgnih.govacs.orgrsc.orgnih.govfigshare.comrsc.orgrsc.orgacs.org Methods for this include:
Frontier Molecular Orbital (FMO) Theory : The Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons. wikipedia.orgnumberanalytics.comnumberanalytics.comacs.orglibretexts.org The regions of the molecule where the HOMO has the largest density are often the most susceptible to electrophilic attack. For Isopropyl 2-isopropylphenyl ether, the HOMO is expected to be localized primarily on the aromatic ring.
Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution on the molecular surface. numberanalytics.comyoutube.comlibretexts.orgresearchgate.netyoutube.com Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack.
By calculating these properties, a prediction can be made about the most likely products of reactions like nitration or halogenation. Both the ortho- and para-directing effects of the isopropoxy group and the ortho-directing effect of the isopropyl group would be considered.
Interactive Data Table: Hypothetical Calculated Reactivity Descriptors for Isopropyl 2-Isopropylphenyl Ether
| Position on Aromatic Ring | Relative Energy of σ-complex (kcal/mol) | HOMO Lobe Size (Arbitrary Units) | ESP at van der Waals surface (kcal/mol) |
| C4 (para to isopropoxy) | 0.0 | 0.35 | -25.0 |
| C6 (ortho to isopropoxy) | 1.5 | 0.28 | -22.5 |
| C3 (meta to isopropoxy) | 8.0 | 0.05 | -10.0 |
| C5 (meta to isopropoxy) | 7.5 | 0.08 | -11.5 |
Note: These values are illustrative and based on the expected directing effects of the substituents.
Advanced Analytical Methodologies for Structural and Compositional Analysis
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the precise atomic arrangement and bonding within the 2-Propylphenol (B147445), isopropyl ether molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2-Propylphenol, isopropyl ether, the spectrum is predicted to show distinct signals for the aromatic, propyl, and isopropyl moieties. The protons on the carbon adjacent to the ether oxygen are expected to be shifted significantly downfield (to a higher ppm value) due to the oxygen's deshielding effect. pressbooks.pub
Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | 6.8 – 7.2 | Multiplet (m) | 4H |
| Isopropyl (O-CH(CH₃)₂) | 4.0 – 4.6 | Septet (sept) | 1H |
| Propyl (Ar-CH₂CH₂CH₃) | 2.5 – 2.7 | Triplet (t) | 2H |
| Propyl (ArCH₂-CH₂CH₃) | 1.5 – 1.7 | Sextet (sxt) | 2H |
| Isopropyl (OCH(CH₃)₂) | 1.2 – 1.4 | Doublet (d) | 6H |
| Propyl (ArCH₂CH₂-CH₃) | 0.9 – 1.0 | Triplet (t) | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In proton-decoupled mode, each unique carbon gives a single peak. The carbon attached to the ether oxygen (C-O) and the aromatic carbons are expected to appear at lower fields, while the aliphatic carbons of the propyl and isopropyl groups will be at higher fields. The typical chemical shift range for ether carbons is 50-90 ppm. pressbooks.pubfiveable.me
Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Ar-C-O) | 154 – 158 |
| Aromatic (Ar-C-CH₂R) | 135 – 139 |
| Aromatic (Ar-C-H) | 112 – 130 |
| Isopropyl (O-CH(CH₃)₂) | 68 – 74 |
| Propyl (Ar-CH₂CH₂CH₃) | 29 – 34 |
| Propyl (ArCH₂-CH₂CH₃) | 22 – 26 |
| Isopropyl (OCH(CH₃)₂) | 21 – 24 |
| Propyl (ArCH₂CH₂-CH₃) | 13 – 15 |
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed to confirm the structure. COSY would establish the proton-proton coupling networks within the propyl and isopropyl groups, while HSQC and HMBC would correlate protons with their directly attached and long-range carbons, respectively, confirming the precise connectivity of the entire molecule.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the ether linkage. A key diagnostic feature for the formation of this compound from its precursor, 2-propylphenol, would be the disappearance of the broad O-H stretching band typically found between 3200-3550 cm⁻¹. The presence of the ether is confirmed by strong C-O-C stretching absorptions. Alkyl aryl ethers typically show two characteristic bands: an asymmetrical stretch between 1275-1200 cm⁻¹ and a symmetrical stretch between 1075-1020 cm⁻¹. spectroscopyonline.comudel.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, strong signals for the aromatic ring breathing modes would be expected, along with characteristic C-H and C-C stretching and bending vibrations. arxiv.org
Key Predicted Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 – 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 – 2970 | IR, Raman |
| Aromatic C=C Stretch | 1450 – 1600 | IR, Raman |
| Asymmetric C-O-C Stretch | 1200 – 1275 | IR (Strong) |
| Symmetric C-O-C Stretch | 1020 – 1075 | IR (Strong) |
| Aromatic C-H Out-of-Plane Bend | 690 – 900 | IR (Strong) |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₈O), the calculated monoisotopic mass is 178.135765 Da.
HRMS also reveals fragmentation patterns that offer structural clues. Under electron ionization (EI), the molecule would produce a characteristic pattern of fragment ions. Key fragmentation pathways for aromatic ethers include cleavage of the C-O bonds and rearrangements. miamioh.eduslideshare.net
Predicted High-Resolution Mass Spectrometry Fragments
| Fragment Ion | Chemical Formula | Calculated Exact Mass (Da) | Proposed Loss |
|---|---|---|---|
| [M]⁺ | [C₁₂H₁₈O]⁺ | 178.1358 | Molecular Ion |
| [M-CH₃]⁺ | [C₁₁H₁₅O]⁺ | 163.1123 | Loss of methyl radical |
| [M-C₃H₇]⁺ | [C₉H₁₁O]⁺ | 135.0810 | Loss of isopropyl radical (α-cleavage) |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0548 | Tropylium ion (rearrangement) |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating the target compound from complex mixtures, assessing its purity, and performing quantitative analysis.
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. A sample is vaporized and passed through a long capillary column containing a stationary phase. Compounds separate based on their boiling points and interactions with the stationary phase.
A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), would provide good separation. tdi-bi.com A temperature-programmed analysis ensures the efficient elution of the compound. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity and a wide linear range for quantitative analysis and purity determination. keikaventures.com
Typical Gas Chromatography Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C, ramp at 10 °C/min to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a Mass Spectrometer is the gold standard for the identification of volatile organic compounds. The GC separates the components of a mixture, and the MS detector provides a mass spectrum for each eluting peak, acting as a highly specific fingerprint for identification. oup.com This technique would be used to confirm the identity of the this compound peak by matching its mass spectrum to the known fragmentation pattern.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples, such as environmental extracts or biological fluids, one-dimensional GC may not provide sufficient resolving power. Comprehensive two-dimensional GC (GCxGC) uses two columns with different stationary phases (e.g., non-polar followed by polar) coupled by a modulator. chemistry-matters.com This creates a highly structured two-dimensional chromatogram with a vastly increased peak capacity, allowing for the separation of compounds that would co-elute in a standard GC analysis. labrulez.comazom.comgcms.cz This powerful technique is invaluable for resolving target analytes from complex matrix interferences, enabling more accurate identification and quantification. acs.org
In-Situ and Operando Spectroscopic Characterization of Reaction Systems
The real-time analysis of chemical reactions as they occur, known as in-situ and operando spectroscopy, provides invaluable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. While specific studies on the in-situ synthesis of this compound are not prevalent in publicly accessible literature, the application of these techniques can be extrapolated from established methodologies for monitoring similar etherification reactions. These methods allow for a dynamic understanding of the conversion of 2-propylphenol to its isopropyl ether derivative, offering a significant advantage over traditional offline analytical techniques.
In a typical synthesis of this compound, which may involve the Williamson ether synthesis or other catalytic etherification methods, several key species would be present in the reaction mixture. These include the starting material 2-propylphenol, the alkylating agent (e.g., isopropyl halide or isopropanol), the this compound product, any catalysts, and potential byproducts. In-situ spectroscopic techniques are capable of monitoring the concentration changes of these species simultaneously and in real time.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a powerful tool for this purpose. An ATR probe can be directly inserted into the reaction vessel, allowing for the continuous collection of infrared spectra. The progress of the etherification can be monitored by observing the disappearance of the characteristic broad O-H stretching band of the phenolic hydroxyl group in 2-propylphenol (typically in the region of 3200-3600 cm⁻¹) and the concurrent appearance of the C-O-C stretching vibrations of the newly formed ether linkage in this compound (usually found in the 1000-1300 cm⁻¹ region).
Raman Spectroscopy offers a complementary in-situ monitoring approach. Like ATR-FTIR, a Raman probe can be immersed in the reaction medium. Raman spectroscopy is particularly sensitive to changes in non-polar bonds and can be advantageous in aqueous or highly polar solvent systems where the O-H signals of water might interfere with IR measurements. The aromatic ring vibrations of both the reactant and product can be monitored to track the reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly with the use of flow-through NMR tubes, can provide detailed structural information about the species in the reaction mixture over time. While perhaps less common for real-time industrial process monitoring due to instrumentation costs and complexity, it is an excellent technique for detailed mechanistic studies in a laboratory setting. The chemical shifts of the protons and carbons near the reaction center will change significantly as the phenol (B47542) is converted to the ether, allowing for quantitative analysis of the reaction components.
Mass Spectrometry (MS) techniques, such as extractive electrospray ionization mass spectrometry (EESI-MS), can provide real-time information on the molecular weight of the components in a reaction mixture. fossiliontech.com This allows for the identification of reactants, products, and any intermediates or byproducts that may form. fossiliontech.com
The data obtained from these in-situ and operando techniques can be used to generate concentration profiles over time, which in turn allows for the determination of reaction kinetics, including reaction rates and activation energies. This detailed understanding of the reaction dynamics is crucial for process optimization, ensuring high yield and purity of the final this compound product.
Interactive Data Tables
Below are illustrative data tables representing the kind of information that would be generated from in-situ and operando spectroscopic characterization of the synthesis of this compound.
Table 1: Characteristic Infrared (IR) Absorption Bands for In-Situ Monitoring
| Compound | Functional Group | Wavenumber (cm⁻¹) | Expected Trend During Reaction |
| 2-Propylphenol | Phenolic O-H stretch | 3200-3600 | Decrease |
| 2-Propylphenol | Aromatic C-O stretch | 1200-1260 | Decrease |
| This compound | Ether C-O-C stretch | 1000-1300 | Increase |
| Isopropylating Agent (e.g., 2-bromopropane) | C-Br stretch | 500-600 | Decrease |
Table 2: Hypothetical Real-Time Concentration Data from an In-Situ Monitored Reaction
| Time (minutes) | [2-Propylphenol] (mol/L) | [this compound] (mol/L) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.85 | 0.15 | 15 |
| 20 | 0.68 | 0.32 | 32 |
| 30 | 0.50 | 0.50 | 50 |
| 40 | 0.35 | 0.65 | 65 |
| 50 | 0.22 | 0.78 | 78 |
| 60 | 0.13 | 0.87 | 87 |
| 90 | 0.05 | 0.95 | 95 |
| 120 | < 0.01 | > 0.99 | > 99 |
Environmental Transformation and Chemical Fate of Isopropyl 2 Isopropylphenyl Ether
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For a substance like 2-propylphenol (B147445), isopropyl ether, the primary abiotic degradation pathways would likely involve reactions with sunlight (photochemical reactions) and water (hydrolysis).
Photochemical Reactions and Atmospheric Oxidation
Once in the atmosphere, organic compounds are susceptible to degradation by sunlight and reactive oxygen species.
Direct Photolysis: Some alkyl phenyl ethers have been shown to undergo photoisomerization when exposed to ultraviolet radiation, leading to the formation of isomeric alkylphenols. rsc.org This process involves the absorption of light energy, which can lead to the rearrangement of the molecule's structure.
Atmospheric Oxidation: The primary oxidant in the troposphere is the hydroxyl radical (•OH). The atmospheric oxidation of aromatic compounds is a complex process initiated by the reaction of •OH with the aromatic ring. oup.comcopernicus.org This can lead to the formation of a variety of oxygenated products. copernicus.org For aromatic ethers, this can result in the formation of phenols and other degradation products. rsc.org The rate of these reactions determines the atmospheric lifetime of the compound. Without specific experimental data for 2-propylphenol, isopropyl ether, its atmospheric lifetime remains unknown.
Hydrolytic Stability of the Ether Bond in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage (C-O-C) is generally stable under neutral pH conditions. However, under acidic conditions, the ether bond in alkyl phenyl ethers can be cleaved. researchgate.netresearchgate.netlibretexts.org
Studies on various alkyl phenyl ethers have shown that the rate of acid-catalyzed hydrolysis is influenced by the structure of the alkyl group. researchgate.netresearchgate.net The reaction typically yields a phenol (B47542) and an alcohol or alkyl halide, depending on the reaction conditions. libretexts.org For this compound, hydrolysis would likely produce 2-propylphenol and isopropanol (B130326). The stability of the carbocation formed during the reaction plays a crucial role in the reaction mechanism and rate. vedantu.com However, without experimental studies, the specific rate of hydrolysis for this compound under various environmental pH conditions cannot be determined.
Identification and Analysis of Chemical Transformation Products
The potential transformation products of this compound would result from the degradation pathways mentioned above.
| Degradation Pathway | Potential Transformation Products | General Observations from Analogous Compounds |
| Atmospheric Oxidation | 2-Propylphenol, Isopropanol, various oxygenated aromatic compounds, ring-cleavage products | Oxidation of aromatic hydrocarbons can lead to the formation of phenols, aldehydes, and organic acids. oup.comcopernicus.org |
| Photochemical Reactions | Isomeric alkylphenols | Photolysis of alkyl phenyl ethers can yield isomeric alkylphenols. rsc.org |
| Hydrolysis | 2-Propylphenol, Isopropanol | Acid-catalyzed cleavage of alkyl phenyl ethers yields a phenol and an alcohol. researchgate.netresearchgate.netlibretexts.org |
The identification and quantification of these products would require specific analytical studies using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.net Such studies for this compound have not been found in the reviewed literature.
Transport and Distribution Mechanisms in Non-Biological Environmental Compartments
The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These properties for this compound are not well-documented.
Generally, compounds with low water solubility and high vapor pressure tend to volatilize from water or soil into the atmosphere. taylorfrancis.com The long-range transport of organic chemicals in the atmosphere is a significant distribution mechanism. dntb.gov.ua Conversely, compounds with high water solubility may be transported through aquatic systems. acs.org The tendency of a chemical to adsorb to soil and sediment particles also plays a crucial role in its environmental mobility. wikipedia.org Without data on the physicochemical properties of this compound, its movement and partitioning in the environment cannot be accurately predicted.
Applications in Chemical Synthesis and Industrial Processes
Role as an Intermediate in the Synthesis of Specialty Chemicals
Organic compounds with ether and aromatic functionalities are foundational in the synthesis of more complex molecules. sigmaaldrich.com These "building blocks" are crucial for constructing a wide array of specialty chemicals. alfa-chemistry.comuschemfine.com
While direct evidence is scarce, the structure of 2-propoxy-1-propylbenzene suggests its potential as a precursor for various fine chemicals. The benzene (B151609) ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. The ether linkage, while generally stable, can be cleaved under specific conditions to yield a phenol (B47542) and an isopropyl derivative, which are themselves valuable intermediates. The development of advanced materials often relies on novel organic precursors that can impart specific properties. alfa-chemistry.com
In the strategic planning of multi-step organic syntheses, the selection of appropriate starting materials and intermediates is critical to the successful construction of a target molecule. ontosight.ai The order of reactions is paramount in achieving the desired substitution pattern on an aromatic ring. vinatiorganics.com For instance, the synthesis of n-propylbenzene can be achieved through various methods, including Friedel-Crafts acylation followed by reduction. researchgate.netgoogle.com An ether like 2-propoxy-1-propylbenzene could serve as a protected phenol, allowing for reactions on other parts of the molecule before de-etherification to reveal the hydroxyl group for subsequent transformations. The synthesis of complex molecules often requires a series of carefully orchestrated steps to build the final architecture. ontosight.ai
Utilization in Solvent-Based Extraction and Separation Techniques
Ethers are commonly employed as solvents in chemical processes due to their ability to dissolve a wide range of nonpolar and moderately polar compounds. They are generally less polar than alcohols but more polar than alkanes. This intermediate polarity makes them useful in liquid-liquid extraction and as solvents for reactions involving organic substrates. For example, 1-Ethyl-2-Propyl Benzene is noted for its high solvency power in applications like paints, coatings, and adhesives. vinatiorganics.com Similarly, n-propylbenzene is used as a nonpolar organic solvent. wikipedia.org While specific data on 2-propoxy-1-propylbenzene is not available, its structural similarity to other aromatic ethers suggests potential utility as a specialty solvent in extraction and separation processes where specific solubility characteristics are required. The separation of isopropyl ether from mixtures often involves rectification processes. nih.gov
Potential Applications in Polymer and Resin Chemistry (as a monomer or modifying agent)
Phenolic compounds and their derivatives are important in polymer and resin chemistry. For instance, they can be used in the synthesis of polyhydroxyphenylene ether resins. nist.gov The development of advanced polymer materials is an active area of research, with a focus on creating materials with enhanced properties. nih.gov Although there is no direct evidence of 2-propoxy-1-propylbenzene being used as a monomer, its phenolic precursor, 2-propylphenol (B147445), could potentially be incorporated into polymer backbones. The ether derivative might be used as a modifying agent, where its incorporation could alter the physical properties of a polymer, such as its flexibility, solubility, or thermal stability. The synthesis of complex polymers can involve multiple components to achieve desired characteristics. ontosight.ai
Q & A
What experimental methods are recommended for synthesizing 2-propylphenol, isopropyl ether, and how can reaction efficiency be optimized?
Basic Research Question
Methodological Answer:
The Williamson ether synthesis is a robust method for synthesizing ethers like this compound. This involves reacting an alkoxide ion (e.g., isopropoxide) with an alkyl halide (e.g., propyl bromide) under anhydrous conditions . Key parameters to optimize include:
- Solvent choice : Use polar aprotic solvents (e.g., THF) to stabilize the alkoxide.
- Temperature : Moderate heating (40–60°C) to accelerate nucleophilic substitution without inducing side reactions.
- Purification : Fractional distillation or column chromatography to isolate the product from unreacted reagents.
Evidence from analogous ether syntheses suggests that steric hindrance from branched alkyl groups (e.g., isopropyl) may reduce yields, necessitating excess alkoxide or longer reaction times .
How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
Basic Research Question
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, integrating for phenol substituents), methine protons of the isopropyl group (δ 1.2–1.4 ppm, split into a septet), and methyl/methylene groups (δ 0.8–1.0 ppm) .
- ¹³C NMR : Peaks corresponding to the ether oxygen-bonded carbons (δ 60–70 ppm) and aromatic carbons (δ 110–150 ppm) .
- IR Spectroscopy : A strong C-O-C stretch near 1100 cm⁻¹ and O-H stretch (if phenolic hydroxyl is present) at 3200–3600 cm⁻¹ .
What are the mechanistic pathways for the oxidation of this compound, and how can computational models predict degradation products?
Advanced Research Question
Methodological Answer:
Oxidation of ethers often proceeds via contact charge transfer (CCT) complexes with oxygen, leading to radical intermediates . For this compound:
- Experimental Design : Expose the compound to UV light in the presence of O₂ and monitor degradation products (e.g., peroxides, aldehydes) using GC-MS.
- Computational Modeling : Density Functional Theory (DFT) can predict bond dissociation energies and radical stability. Studies on analogous isopropyl ethers show that the α-C-H bond adjacent to the ether oxygen is most susceptible to cleavage .
- Data Interpretation : Compare experimental HPLC/GC-MS results with simulated spectra from software like Gaussian or ORCA to validate degradation pathways .
How can molecular dynamics simulations guide the design of this compound for material science applications?
Advanced Research Question
Methodological Answer:
- Force Field Parameterization : Use quantum mechanical calculations (e.g., MP2/cc-pVTZ) to derive partial charges and torsional potentials for the ether and phenol moieties .
- Solubility Prediction : Calculate Hansen Solubility Parameters (HSP) to identify compatible solvents (e.g., diethyl ether or isopropyl acetate) for polymer blending .
- Optical Properties : Simulate UV-Vis absorption spectra using time-dependent DFT to assess suitability for optoelectronic applications .
How should researchers resolve contradictions in reported toxicity data for this compound?
Advanced Research Question
Methodological Answer:
- Data Triangulation : Compare acute toxicity values (e.g., LD₅₀) from multiple sources (e.g., EPA reports vs. academic studies) .
- In Silico Toxicology : Use QSAR models like TOPKAT or ECOSAR to predict mutagenicity or ecotoxicity, cross-referencing with experimental data .
- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) using standardized OECD protocols to confirm disputed results .
What solvent systems are optimal for studying this compound in polymer matrices?
Basic Research Question
Methodological Answer:
- HSP Matching : The compound’s Hansen parameters (δD, δP, δH) can be estimated via group contribution methods. Compatible solvents include diisopropyl ether (δD=15.5, δP=4.5, δH=4.3) and butyl acetate (δD=16.0, δP=5.7, δH=7.6) .
- Experimental Verification : Use cloud-point titration or inverse gas chromatography to measure solubility limits in candidate solvents .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant aprons, and P95 respirators to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with a minimum airflow of 100 ft/min to control vapors .
- Waste Disposal : Neutralize acidic/basic degradation products before incineration or secure landfill disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
